molecular formula C10H7F3N2O B15326589 4-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole

4-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole

Cat. No.: B15326589
M. Wt: 228.17 g/mol
InChI Key: KEQVWIUNQQMTSG-UHFFFAOYSA-N
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Description

4-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, reduction may produce deoxygenated compounds, and substitution reactions can result in a variety of functionalized pyrazole derivatives .

Mechanism of Action

The mechanism of action of 4-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, contributing to its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted phenyl derivatives and pyrazole-based compounds. Examples are 4-(trifluoromethoxy)phenyl-urea and 4-(trifluoromethoxy)phenyl-thiophene .

Uniqueness

4-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole is unique due to the presence of both the trifluoromethoxy group and the pyrazole ring, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances its electron-withdrawing capability, while the pyrazole ring provides a versatile scaffold for further functionalization .

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

4-[2-(trifluoromethoxy)phenyl]-1H-pyrazole

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-9-4-2-1-3-8(9)7-5-14-15-6-7/h1-6H,(H,14,15)

InChI Key

KEQVWIUNQQMTSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CNN=C2)OC(F)(F)F

Origin of Product

United States

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